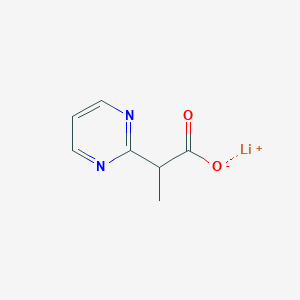

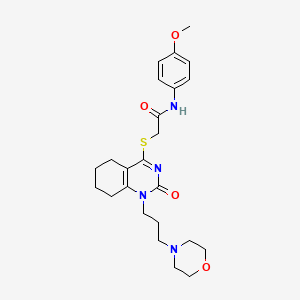

Lithium;2-pyrimidin-2-ylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium;2-pyrimidin-2-ylpropanoate, also known as lithium pyrimidine, is a compound that has been the subject of scientific research due to its potential applications in various fields.

科学的研究の応用

Chemical Synthesis and Biological Applications

Lithium 2-pyrimidin-2-ylpropanoate has found applications in various fields of chemical synthesis and biological research. The compound's versatility is demonstrated in its use for synthesizing complex molecules and exploring biological pathways.

Synthesis of Heterocyclic Compounds : The compound plays a crucial role in the synthesis of unfused heterobicycles, amplifying the effects of certain biological agents such as phleomycin. Through condensation reactions involving lithium derivatives, researchers have developed potent chemical entities for pharmaceutical applications (Brown, Cowden, & Strekowski, 1982).

Nucleoside Analog Synthesis : In the realm of nucleic acid chemistry, lithium 2-pyrimidin-2-ylpropanoate aids in the synthesis of pseudouridine and ribofuranosyluridine, critical components of RNA. This work underpins the development of novel RNA-based therapeutics and research tools (Brown, Burdon, & Slatcher, 1968).

Transition Metal Complexes : The compound also finds application in the creation of transition metal complexes, showcasing its utility in organometallic chemistry. These complexes are essential for catalysis, a fundamental process in chemical manufacturing (Meyer, Kuzdrowska, & Roesky, 2008).

Amination of Pyrimidine Derivatives : It serves as a precursor for the amination of pyrimidine and purine derivatives, crucial for the synthesis of DNA and RNA units. This application is particularly relevant in the pharmaceutical industry for producing various drugs and biochemical compounds (Boudet, Dubbaka, & Knochel, 2008).

Material Science and Energy Storage

Lithium 2-pyrimidin-2-ylpropanoate contributes significantly to materials science, particularly in energy storage technologies.

Enhanced Electrochemical Properties : Research into nitrogen-doped carbon materials for lithium-ion batteries highlights the potential of lithium 2-pyrimidin-2-ylpropanoate in improving energy storage technologies. The compound facilitates the synthesis of advanced electrode materials with superior rate capability and cycling stability (Yang et al., 2019).

Cathode Material Development : The development of new cathode materials for lithium-ion batteries also benefits from the use of lithium 2-pyrimidin-2-ylpropanoate. This research paves the way for more efficient and durable batteries, crucial for the advancement of portable electronics and electric vehicles (Nishimura et al., 2010).

作用機序

Target of Action

Lithium, a component of the compound, is known to interact with several proteins and enzymes, which could potentially be the targets of lithium;2-pyrimidin-2-ylpropanoate .

Mode of Action

Lithium, a component of the compound, is known to have multiple effects that contribute to its therapeutic action . For instance, lithium can modulate neurotransmitters, adjust signaling activities, and impact the cytoskeleton, a dynamic system contributing to neural plasticity .

Biochemical Pathways

Lithium is known to influence several biochemical pathways, including those involving neurotransmitters and second messenger systems .

Result of Action

Lithium, a component of the compound, is known to have a stabilizing influence on neuronal activities, support neural plasticity, and provide neuroprotection .

Action Environment

Lithium, a component of the compound, is known to be influenced by factors such as age, body weight, renal function, and drug-drug interactions .

特性

IUPAC Name |

lithium;2-pyrimidin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Li/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALOXTDVPZHXBZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=NC=CC=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide](/img/structure/B2699612.png)

![4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2699617.png)

![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2699621.png)

![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)

![2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2699632.png)